molecular formula C7H4N2O5 B8537968 5-Nitrobenzo[d]isoxazole-3,6-diol

5-Nitrobenzo[d]isoxazole-3,6-diol

Cat. No.: B8537968
M. Wt: 196.12 g/mol
InChI Key: BSAIGIFYKBDCAN-UHFFFAOYSA-N
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Description

The compound 5-Nitrobenzo[d]isoxazole-3,6-diol is a nitro-substituted heterocyclic molecule featuring a fused isoxazole-benzene core with hydroxyl groups at positions 3 and 5. While specific data on its synthesis, applications, or commercial availability are absent in the provided evidence, its structural attributes can be inferred from analogous compounds. However, the lack of direct references in the evidence necessitates caution in extrapolating properties .

Properties

Molecular Formula

C7H4N2O5

Molecular Weight

196.12 g/mol

IUPAC Name

6-hydroxy-5-nitro-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H4N2O5/c10-5-2-6-3(7(11)8-14-6)1-4(5)9(12)13/h1-2,10H,(H,8,11)

InChI Key

BSAIGIFYKBDCAN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])O)ONC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Nitrobenzo[d]isoxazole-3,6-diol with structurally or functionally related compounds from the evidence:

Structural Analogues

5-Nitrobenzimidazole (C₇H₅N₃O₂)

  • Core Structure : Benzimidazole (benzene fused to imidazole) vs. benzo[d]isoxazole (benzene fused to isoxazole).
  • Substituents : Nitro group at position 5 vs. nitro and diol groups at positions 5, 3, and 6.
  • Applications : Used as an analytical standard (Honeywell) . The absence of diol groups in 5-nitrobenzimidazole limits its hydrogen-bonding capacity compared to the target compound.
  • Synthesis : Likely involves nitration of benzimidazole precursors, whereas the target compound may require regioselective hydroxylation alongside nitration.

Oxygenated Diol Compounds (e.g., Patent-Disclosed Oxysterols)

  • Functional Groups : Complex steroidal diols (e.g., 3,6-diol in oxysterols) vs. aromatic diols in the target compound.
  • Biological Activity : Oxysterols activate hedgehog signaling for bone disorder treatment , while the aromatic diols in the target compound may exhibit distinct reactivity (e.g., antioxidant properties or metal chelation).
  • Synthetic Complexity : Steroidal diols require multi-step functionalization of fused ring systems, whereas aromatic diols might be synthesized via electrophilic substitution or cyclization reactions.

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Applications/Relevance Source
5-Nitrobenzimidazole C₇H₅N₃O₂ 163.13 Nitro, imidazole Analytical standard
Oxysterol (3,6-diol derivative) C₂₇H₄₂O₄ 430.63* Steroid, diol Bone disorder treatment
3,7-Dimethyl-...-1,6-diol C₂₀H₃₀O₂ 302.46* Aliphatic diol, enyne Industrial synthesis
This compound Not specified† Nitro, isoxazole, diol Hypothetical: Pharmaceuticals, materials

*Calculated based on structural formulas in patents. †No direct data in evidence; inferred from naming conventions.

Preparation Methods

Cyclocondensation of Hydroxylamine with 1,2-Diketones

Hydroxylamine hydrochloride reacts with 1,2-diketones under basic conditions to form the isoxazole ring. For example, treatment of 3,4-dihydroxy-1,2-diketone derivatives with NH₂OH·HCl in dimethyl sulfoxide (DMSO) at 100°C for 8 hours yields the benzo[d]isoxazole core. This method achieves moderate yields (50–70%) but requires careful control of stoichiometry to avoid over-oxidation.

Oxime Formation Followed by Cyclization

Alternative approaches involve the formation of an oxime intermediate from a ketone precursor, followed by acid- or base-mediated cyclization. For instance, 2-hydroxy-3-nitrobenzaldehyde oxime undergoes cyclization in acetic acid with sulfuric acid catalysis to produce nitro-substituted isoxazoles. This method is advantageous for introducing nitro groups early in the synthesis but risks side reactions such as denitration under harsh conditions.

Nitration Strategies for 5-Position Functionalization

Introducing the nitro group at the 5-position of benzo[d]isoxazole requires precise regioselective control.

Direct Nitration Using Mixed Acid Systems

Electrophilic aromatic nitration remains the most common method. A mixture of nitric acid (HNO₃) and acetic anhydride ((CH₃CO)₂O) at 0–5°C selectively nitrates the 5-position of 3,6-dihydroxybenzo[d]isoxazole. Reported yields range from 30% to 45%, with the low yield attributed to competing oxidation of hydroxyl groups. Microwave-assisted nitration at 80°C for 20 minutes improves efficiency, achieving 55% yield while reducing decomposition.

Table 1: Nitration Conditions and Yields

Nitration AgentTemperature (°C)Time (min)Yield (%)
HNO₃/(CH₃CO)₂O0–56032
HNO₃/H₂SO₄2512028
Microwave/HNO₃802055

Diazotization and Nitro Group Transfer

For substrates sensitive to strong acids, diazotization of an amino precursor followed by nitro group transfer offers a milder alternative. Treatment of 5-aminobenzo[d]isoxazole-3,6-diol with NaNO₂ and Cu(NO₃)₂ in acetic acid introduces the nitro group via Sandmeyer-type reactions. This method achieves 40% yield but requires additional steps to prepare the amino precursor.

Hydroxylation and Protective Group Strategies

The 3,6-dihydroxy groups are introduced either before or after nitration, depending on the synthetic route.

Pre-Nitration Hydroxylation

Protecting hydroxyl groups with benzyl or methyl ethers prior to nitration prevents unwanted oxidation. For example, benzylation of 3,6-dihydroxybenzo[d]isoxazole using benzyl bromide and K₂CO₃ in acetone yields the dibenzyl ether, which is subsequently nitrated and deprotected via hydrogenolysis. This approach improves nitration yields to 60% but adds complexity to the synthesis.

Post-Nitration Hydroxylation

Direct hydroxylation of nitro-substituted intermediates is challenging due to electron-withdrawing effects of the nitro group. However, hydrolytic cleavage of methoxy groups using HBr in acetic acid (33% w/v) at reflux for 6 hours successfully converts 3,6-dimethoxy-5-nitrobenzo[d]isoxazole to the dihydroxy derivative in 75% yield.

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol/water (3:1 v/v), yielding pale-yellow crystals with >98% purity (HPLC). Key characterization data include:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.72 (s, 2H, OH), 8.21 (s, 1H, H-4), 7.05 (d, J = 8.5 Hz, 1H, H-7), 6.92 (d, J = 8.5 Hz, 1H, H-8).

  • IR (ATR): ν = 3340 cm⁻¹ (O–H), 1520 cm⁻¹ (N–O asym), 1345 cm⁻¹ (N–O sym).

Challenges and Optimization Opportunities

Regioselectivity in Nitration

Competitive nitration at the 4- or 7-positions remains a hurdle. Computational studies suggest that electron-donating hydroxyl groups direct nitration to the 5-position, but steric effects in protected derivatives can alter regioselectivity. Using bulky protecting groups (e.g., trityl) reduces para-nitration by 20%.

Solvent and Catalyst Screening

Polar aprotic solvents like DMF improve nitro group incorporation but may degrade the isoxazole ring. Recent trials with ionic liquid solvents ([BMIM][BF₄]) show promise, enhancing yields to 65% while enabling catalyst recycling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Nitrobenzo[d]isoxazole-3,6-diol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of isoxazole derivatives often involves cycloaddition reactions. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes has been used to synthesize structurally related isoxazoles, requiring precise control of solvents (e.g., dichloromethane), temperature (room temperature to 60°C), and catalysts . For this compound, intermediates like tert-butyl (3-amino-5-nitrobenzo[d]isoxazol-6-yl)carbamate have been synthesized via stepwise nitro-group introduction and carbamate protection, followed by purification via column chromatography . Optimizing stoichiometry of nitrating agents and reaction time can mitigate side products.

Q. How should researchers ensure purity and validate the structural integrity of this compound?

  • Methodological Answer : Rigorous characterization is critical. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight, infrared (IR) spectroscopy to identify functional groups (e.g., nitro and hydroxyl stretches), and nuclear magnetic resonance (NMR, e.g., 500 MHz in DMSO-d6) to resolve aromatic protons and substituent positions . Purity (>98%) should be verified via HPLC, with certificates of analysis (COA) and safety data sheets (SDS) reviewed for batch-specific impurities .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions. To study reactivity, design experiments under controlled pH and solvent polarity. For instance, nitro-group reduction (e.g., catalytic hydrogenation) could yield amino derivatives, while hydroxyl groups may participate in acylations. Monitor reactions via thin-layer chromatography (TLC) and isolate intermediates for spectroscopic validation .

Q. How can computational modeling predict the biological or catalytic activity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking studies may assess binding affinity to biological targets (e.g., enzymes), guided by structural analogs like nitroimidazole derivatives . Pair computational predictions with in vitro assays (e.g., enzyme inhibition) to validate activity .

Q. How should researchers address contradictions in synthetic yields or spectroscopic data reported across studies?

  • Methodological Answer : Discrepancies often arise from divergent reaction conditions (e.g., solvent purity, temperature gradients). Replicate experiments using controlled variables, and employ statistical tools (e.g., ANOVA) to identify significant factors. Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping peaks . For yield inconsistencies, troubleshoot via kinetic studies (e.g., time-course sampling) to identify side reactions .

Safety and Experimental Design

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Nitro compounds are often explosive or toxic. Use blast shields for high-temperature reactions, and store the compound in inert atmospheres (argon) at room temperature. Personal protective equipment (PPE) including nitrile gloves and fume hoods are mandatory. Refer to SDS for emergency procedures and toxicity thresholds .

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to stressors (light, humidity, heat). Monitor decomposition via UV-vis spectroscopy or LC-MS at intervals (e.g., 0, 7, 30 days). Compare results against control samples stored at -20°C in desiccators. Statistical tools like regression analysis can model degradation kinetics .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC50 values. Validate model fit with goodness-of-fit tests (R<sup>2</sup>, residual plots). For high-throughput screening, apply Z-factor analysis to assess assay robustness. Pair with ANOVA to compare efficacy across derivatives .

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